molecular formula C6H4ClF2NO2S B1272688 5-Chloro-2,4-difluorobenzenesulfonamide CAS No. 13656-56-9

5-Chloro-2,4-difluorobenzenesulfonamide

Cat. No. B1272688
CAS RN: 13656-56-9
M. Wt: 227.62 g/mol
InChI Key: AFQLECSPAAMBPQ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzenesulfonamide is a compound that is structurally related to various benzenesulfonamide derivatives. These derivatives are known for their diverse range of biological activities, including inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes. The presence of halogen substituents, such as chlorine and fluorine, can significantly affect the chemical and physical properties of these compounds, as well as their biological activity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical routes. For instance, a click chemistry approach has been used to synthesize a series of benzene- and tetrafluorobenzenesulfonamides, which are structurally similar to 5-Chloro-2,4-difluorobenzenesulfonamide . Another method involves the chlorosulfonation of halogenated aromatic compounds, as demonstrated in the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is a related compound . These methods highlight the versatility of synthetic approaches in creating a wide array of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their inhibitory activity against carbonic anhydrases. The X-ray crystal structure of some sulfonamides has provided insights into the factors that govern their inhibitory potency . Additionally, the crystal structures of various N-aryl benzenesulfonamides have been described, revealing different supramolecular architectures mediated by weak interactions, which can influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, indicating the reactivity of the sulfonamide group towards electrophilic substitution reactions . Furthermore, the introduction of electron-withdrawing groups such as fluorine can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of various fluorine-containing derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and the sulfonamide group can affect the compound's solubility, melting point, and stability. The zwitterionic form of 2-ammonio-5-chloro-4-methylbenzenesulfonate, a related compound, has been confirmed through single-crystal data, which can have implications for its physical properties . Additionally, the steric hindrance in dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers affects their reactivity and solubility, as well as the formation of hydrogen bonds in the crystal structure .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Chloro-2,4-difluorobenzenesulfonamide plays a significant role in chemical synthesis. Its derivatives have been explored in various research areas, such as the development of new dibenzenesulfonamides with potential anticancer effects. These derivatives were investigated for their ability to induce apoptosis and autophagy pathways in tumor cells, as well as their inhibitory effects on carbonic anhydrase isoenzymes (Gul et al., 2018). Additionally, the synthesis of new benzenesulfonamide derivatives with potential as carbonic anhydrase inhibitors has been explored (Sapegin et al., 2018).

Pharmacological Research

5-Chloro-2,4-difluorobenzenesulfonamide derivatives are also a subject of interest in pharmacological research. Novel guanidine derivatives containing benzenesulfonyl moieties were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoenzymes and anticancer activity (Żołnowska et al., 2018). Furthermore, studies have shown that certain fluorinated benzenesulfonamides can act as high-affinity inhibitors for various carbonic anhydrase isoforms, indicating their potential in therapeutic applications (Dudutienė et al., 2015).

Molecular and Structural Studies

Molecular and structural studies of 5-Chloro-2,4-difluorobenzenesulfonamide and its derivatives have been conducted to understand their interactions and binding properties. For instance, Fluorine NMR studies have provided insights into the binding mechanisms of fluorinated benzenesulfonamides with human carbonic anhydrase (Veenstra & Gerig, 1998). Additionally, crystal structures of various benzenesulfonamides have been determined, offering valuable information on their tautomeric states and molecular arrangements (Bekö et al., 2015).

properties

IUPAC Name

5-chloro-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQLECSPAAMBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378521
Record name 5-chloro-2,4-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluorobenzenesulfonamide

CAS RN

13656-56-9
Record name 5-chloro-2,4-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Halland, F Schmidt, T Weiss, Z Li… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase SGK1 is an activator of the β-catenin pathway and a powerful stimulator of cartilage degradation that is found to be upregulated under genomic control in …
Number of citations: 5 pubs.acs.org

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